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molecular formula C7H6INO2 B8663101 4-Hydroxy-3-iodobenzamide

4-Hydroxy-3-iodobenzamide

Cat. No. B8663101
M. Wt: 263.03 g/mol
InChI Key: HHOFSQMENPBLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652584

Procedure details

A sample of 47 g (0.29 mole) of ICl was added to a solution of 40 g (0.29 mole) of 4-hydroxybenzamide in 400 ml of MeOH and 800 ml of acetic acid in the absence of light. The mixture was stirred for 70 hr under N2 at 25° C. A precipitate was collected by filtration. The filtrate was diluted with water and a second crop of crystals collected by filtration. A third crop was obtained by evaporation of solvent from the second filtrate. The combined solids were recrystallized from 95% ethanol. The solid which precipitated and was collected (28 g). It was largely diiodinated material. The filtrate was evaporated in vacuo and the residue recrystallized from MeOH. The precipitated solid was collected by filtration (2.0 g). It was again diiodinated material. The filtrate was concentrated to dryness in vacuo to give 23 g (30% yield) of brownish crystalline 4-hydroxy-3-iodobenzamide, mp 90°-95° C.
Name
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]Cl.[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=1>CO.C(O)(=O)C>[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][C:5]=1[I:1]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
ICl
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C(=O)N)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 70 hr under N2 at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
FILTRATION
Type
FILTRATION
Details
a second crop of crystals collected by filtration
CUSTOM
Type
CUSTOM
Details
A third crop was obtained by evaporation of solvent from the second filtrate
CUSTOM
Type
CUSTOM
Details
The combined solids were recrystallized from 95% ethanol
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
CUSTOM
Type
CUSTOM
Details
was collected (28 g)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from MeOH
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration (2.0 g)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)N)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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